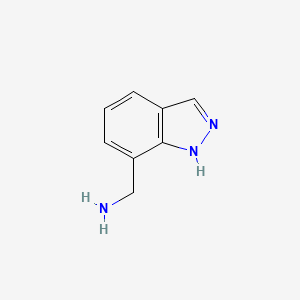

(1H-Indazol-7-yl)methanamine

Description

Contextualizing (1H-Indazol-7-yl)methanamine within Indazole Chemistry

Indazoles, also known as benzopyrazoles, consist of a benzene (B151609) ring fused to a pyrazole (B372694) ring. mdpi.com They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. mdpi.com this compound, as its name implies, belongs to this more stable class.

The structure combines the aromatic, electron-rich indazole core with a flexible and reactive primary amine side chain. This combination of a rigid scaffold and a functional group suitable for a variety of chemical reactions makes it a valuable building block in synthetic chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the compound is provided in the interactive table below.

| Property | Value | Source |

| CAS Number | 944904-20-5 | carlroth.comchemicalbook.com |

| Molecular Formula | C₈H₉N₃ | N/A |

| Molecular Weight | 147.18 g/mol | N/A |

| IUPAC Name | This compound | N/A |

While detailed, peer-reviewed spectroscopic data for this compound is not extensively documented in readily available literature, characterization of indazole derivatives is typically achieved through standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure and purity. beilstein-journals.orgias.ac.in

Scholarly Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The scientific community has shown considerable interest in indazole derivatives due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govmdpi.comnih.govbiotech-asia.org

Role in Organic Synthesis

This compound serves as a key intermediate or building block in the synthesis of more elaborate molecules. ethernet.edu.et The primary amine is a nucleophilic site, readily participating in reactions such as amidation, alkylation, and the formation of Schiff bases, allowing for the construction of diverse molecular libraries. Furthermore, the indazole ring itself can undergo various substitutions.

The synthesis of substituted indazoles often involves multi-step sequences. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful methods for creating carbon-carbon bonds at specific positions on the indazole ring, enabling the synthesis of a wide array of biaryl derivatives. ias.ac.in The synthesis of 7-substituted indazoles, in particular, has been a focus of research to create novel molecular scaffolds. researchgate.net A plausible synthetic route to this compound could involve the reduction of a precursor like 7-nitro-1H-indazole, a common strategy in the synthesis of amino-substituted heterocycles. Greener synthesis methods, such as microwave-assisted reactions, have also been developed for producing indazole cores efficiently. ajrconline.org

Significance in Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netresearchgate.netpharmablock.com This versatility has led to its incorporation into numerous compounds investigated for various therapeutic applications. nih.gov

Indazole derivatives are prominent as protein kinase inhibitors, a major class of drugs used in oncology. pharmablock.com The indazole ring can form crucial hydrogen bonding interactions with the hinge region of kinase enzymes. nih.govpharmablock.com For example, Pazopanib, an FDA-approved drug for renal cell carcinoma, is a tyrosine kinase inhibitor featuring an indazole core. mdpi.com

The aminomethyl group at the 7-position of this compound can act as a key pharmacophoric element, potentially mimicking the side chains of amino acids like arginine and forming critical interactions with target proteins. vulcanchem.com Research has shown that compounds containing an (aminoalkyl)amino group on an indazole-related scaffold exhibit significant biological activity. researchgate.net Specifically, 7-(Aminomethyl)indazole has been noted as a useful compound in the preparation of modulators for nuclear receptors like ROR-gamma, which are targets for autoimmune diseases. chemicalbook.com The strategic placement of functional groups on the indazole ring is crucial for achieving potency and selectivity for specific biological targets. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIMEIMWBMQVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606000 | |

| Record name | 1-(1H-Indazol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-20-5 | |

| Record name | 1H-Indazole-7-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indazol 7 Yl Methanamine and Its Analogues

Established Synthetic Pathways to (1H-Indazol-7-yl)methanamine

The primary route to this compound relies on the preparation of a key intermediate, 1H-indazole-7-carbonitrile, followed by its reduction to the target primary amine. This approach allows for the efficient installation of the required carbon-nitrogen bond at the 7-position of the indazole core.

Precursor Compound Identification and Preparation

The synthesis of this compound typically begins with the construction of a 7-substituted indazole precursor. A critical and commonly used precursor is 1H-indazole-7-carbonitrile . The preparation of this intermediate can be achieved through modern cross-coupling techniques.

One effective method involves the palladium-catalyzed cyanation of a 7-halo-indazole derivative. For instance, a 7-iodo-1H-indazole can be subjected to a cyanation reaction using a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This transformation efficiently replaces the halogen atom with a nitrile group, yielding 1H-indazole-7-carbonitrile. The synthesis of the 7-iodo-1H-indazole precursor itself can be accomplished from readily available starting materials like 7-nitro-1H-indazole through a sequence of reduction, diazotization, and iodination.

Another potential precursor is 1H-indazole-7-carbaldehyde . This compound can be synthesized through various methods, including the oxidation of the corresponding 7-hydroxymethyl-indazole or through formylation of a 7-metallo-indazole species. Once obtained, the aldehyde can be converted to the target amine via reductive amination.

Catalytic and Non-Catalytic Reaction Schemes for Aminomethylation of Indazole Scaffold

The introduction of the aminomethyl group at the 7-position of the indazole scaffold is most effectively achieved through the chemical reduction of the nitrile group in 1H-indazole-7-carbonitrile. This transformation, which constitutes the aminomethylation in this context, can be carried out using both catalytic and non-catalytic methods.

Catalytic Hydrogenation: A widely used catalytic method is the hydrogenation of the nitrile over a metal catalyst. Typical catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is carried out under a hydrogen atmosphere in a suitable solvent, such as methanol (B129727) or ethanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary amines.

Non-Catalytic Reduction: A powerful and common non-catalytic method for the reduction of nitriles is the use of metal hydride reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines in high yield. masterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the free amine.

Alternatively, if the precursor is 1H-indazole-7-carbaldehyde, the aminomethyl group can be introduced via a reductive amination process. This involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction of the imine to the primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the reduction of 1H-indazole-7-carbonitrile , key parameters to consider include the choice of reducing agent, solvent, temperature, and reaction time. When using catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature can be varied to achieve optimal conversion while minimizing side reactions. For reductions with LiAlH₄, maintaining anhydrous conditions is critical to prevent quenching of the reagent. The stoichiometry of the hydride reagent is also important, with an excess typically used to ensure complete reduction.

The following table summarizes typical conditions for the reduction of nitriles, which are applicable to the synthesis of this compound.

| Precursor | Reagent/Catalyst | Solvent | Temperature | Typical Yield |

| 1H-Indazole-7-carbonitrile | LiAlH₄ | THF | Reflux | High |

| 1H-Indazole-7-carbonitrile | H₂/Raney Ni | Methanol/Ammonia | Room Temperature - 50°C | Good to High |

| 1H-Indazole-7-carbonitrile | H₂/Pd/C | Ethanol | Room Temperature | Good |

| 1H-Indazole-7-carbaldehyde | NH₃, H₂/Catalyst | Methanol | Room Temperature | Good |

| 1H-Indazole-7-carbaldehyde | NH₄OAc, NaBH₃CN | Methanol | Room Temperature | Good |

| This is an interactive data table. All data is for illustrative purposes based on standard organic chemistry transformations. |

Derivatization Strategies and Analogous Compound Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues through functionalization of the primary amine and modification of the indazole ring.

Strategies for Amine Functionalization and Amide Coupling Reactions

The primary amine of this compound is a key handle for a variety of functionalization reactions, with amide coupling being a particularly prominent transformation in medicinal chemistry.

Amide Coupling Reactions: The formation of an amide bond involves the reaction of the primary amine with a carboxylic acid or an activated carboxylic acid derivative. A wide range of coupling reagents can be employed to facilitate this reaction. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other effective coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The general scheme for amide coupling is as follows:

1H-Indazol-7-yl)methanamine + R-COOH --(Coupling Agent, Base)--> N-((1H-Indazol-7-yl)methyl) R-amide

The choice of coupling agent, base (typically a non-nucleophilic amine like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)), solvent (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile), and temperature can be optimized to achieve high yields of the desired amide.

The following table provides examples of common amide coupling reagents and their typical reaction conditions.

| Coupling Reagent | Additive | Base | Solvent |

| EDC | HOBt | DIPEA | DCM/DMF |

| HATU | - | DIPEA | DMF |

| HBTU | HOBt | TEA | DMF |

| PyBOP | - | DIPEA | DCM |

| This is an interactive data table. All data is for illustrative purposes. |

Exploration of Indazole Ring Substitution Patterns

The synthesis of analogues of this compound can be achieved by introducing various substituents at different positions on the indazole ring. These substitutions can be incorporated either before or after the formation of the indazole core and the 7-aminomethyl group.

Common positions for substitution include the 3-, 4-, 5-, and 6-positions of the indazole ring. A variety of synthetic methodologies can be employed to introduce substituents such as halogens, alkyl, aryl, nitro, and amino groups. For example, halogenation reactions can introduce bromine or chlorine atoms, which can then serve as handles for further functionalization via cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. Nitration followed by reduction can be used to introduce an amino group.

The synthesis of these substituted analogues allows for a systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. For instance, the synthesis of a series of 3-substituted this compound derivatives would involve the preparation of the corresponding 3-substituted 1H-indazole-7-carbonitrile precursors, followed by reduction of the nitrile group.

Synthetic Routes to N-Substituted Indazolylmethanamines (e.g., (1-Methyl-1H-indazol-7-yl)methanamine)

The preparation of N-substituted indazolylmethanamines, such as (1-methyl-1H-indazol-7-yl)methanamine, can be achieved through a multi-step synthetic sequence commencing with a suitably functionalized indazole precursor. A common strategy involves the N-alkylation of the indazole ring followed by the elaboration of a functional group at the C7-position into the desired aminomethyl moiety.

A plausible and efficient route to (1-methyl-1H-indazol-7-yl)methanamine begins with 1H-indazole-7-carbonitrile. The synthesis proceeds in two key steps:

N-Methylation of 1H-Indazole-7-carbonitrile: The first step is the regioselective methylation of the indazole nitrogen. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers. beilstein-journals.org However, reaction conditions can be optimized to favor the desired N1-alkylation. The use of a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) has been shown to provide a high degree of N1 regioselectivity for various substituted indazoles. beilstein-journals.org The reaction proceeds by deprotonation of the indazole NH followed by nucleophilic attack on an alkylating agent, such as methyl iodide.

Reduction of the Nitrile Group: The subsequent step involves the reduction of the nitrile group of the resulting 1-methyl-1H-indazole-7-carbonitrile to the primary amine. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF.

The following table summarizes the proposed synthetic route:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1H-Indazole-7-carbonitrile | 1. NaH, THF2. CH₃I | 1-Methyl-1H-indazole-7-carbonitrile |

| 2 | 1-Methyl-1H-indazole-7-carbonitrile | LiAlH₄, THF or H₂, Raney Ni | (1-Methyl-1H-indazol-7-yl)methanamine |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral amines is of significant interest in pharmaceutical research. For the preparation of chiral analogues of this compound, a powerful and widely utilized strategy involves the use of chiral auxiliaries, with N-tert-butanesulfinyl imines being particularly prominent. osi.lv This methodology allows for the diastereoselective addition of nucleophiles to the imine carbon, thereby establishing a new stereocenter with high control.

A general route for the stereoselective synthesis of chiral this compound analogues can be outlined as follows:

Formation of the N-tert-Butanesulfinyl Imine: The synthesis begins with the condensation of an appropriate indazole-7-carbaldehyde with a chiral tert-butanesulfinamide (either the (R) or (S)-enantiomer). This reaction is typically catalyzed by a mild Lewis acid or a dehydrating agent, such as copper(II) sulfate (B86663) or titanium(IV) ethoxide, to afford the corresponding chiral N-tert-butanesulfinyl imine.

Diastereoselective Nucleophilic Addition: The key stereochemistry-defining step is the diastereoselective addition of an organometallic reagent (e.g., a Grignard reagent or an organolithium species) to the N-sulfinyl imine. The chiral sulfinyl group effectively directs the incoming nucleophile to one face of the imine, leading to the formation of the corresponding sulfinamide with high diastereomeric excess. researchgate.netnih.gov For instance, the addition of methylmagnesium bromide would introduce a methyl group, leading to a chiral secondary amine precursor.

Removal of the Chiral Auxiliary: The final step involves the removal of the tert-butanesulfinyl group to unmask the chiral primary amine. This is typically achieved under mild acidic conditions, for example, by treatment with hydrochloric acid in a protic solvent like methanol. This step proceeds without racemization of the newly formed stereocenter. wikipedia.org

This versatile methodology allows for the synthesis of a wide array of chiral analogues by varying the organometallic nucleophile used in the addition step.

The following table outlines the general stereoselective synthetic approach:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Indazole-7-carbaldehyde | (R)- or (S)-tert-Butanesulfinamide, Dehydrating Agent | Chiral N-tert-Butanesulfinyl imine |

| 2 | Chiral N-tert-Butanesulfinyl imine | R-M (e.g., MeMgBr, EtLi), THF | Diastereomerically enriched sulfinamide |

| 3 | Diastereomerically enriched sulfinamide | HCl, Methanol | Chiral this compound analogue |

Applications in Advanced Medicinal Chemistry and Drug Discovery

(1H-Indazol-7-yl)methanamine as a Pivotal Building Block in Therapeutically Relevant Molecules

The strategic importance of this compound in drug discovery is underscored by its application as a foundational element in the construction of diverse and biologically active molecules. Its indazole core and reactive methanamine group provide a versatile platform for synthetic chemists to elaborate upon, leading to the creation of compounds with tailored pharmacological profiles.

Utility in the Preparation of Benzimidazole (B57391) Derivatives

Integration into Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulators

The cyclic adenosine monophosphate (cAMP) pathway is a critical signaling cascade involved in a multitude of physiological processes. The modulation of this pathway is a key strategy in the treatment of various diseases. While direct evidence of this compound's incorporation into cAMP pathway modulators is not explicitly detailed in available research, its structural motifs are relevant to the design of molecules that interact with components of this pathway, such as phosphodiesterases.

Role in the Synthesis of Phosphodiesterase 4 (PDE4) Activators

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular cAMP levels. nih.govgoogle.com The development of PDE4 activators is an area of interest for therapeutic intervention in conditions characterized by dysregulated cAMP signaling. Although the direct application of this compound as a starting material in the synthesis of PDE4 activators is not prominently documented, the indazole core is a feature present in various reported PDE inhibitors. This suggests the potential for derivatives of this compound to be explored in the design of novel PDE4 modulators.

Investigation of Biological Targets and Modulatory Activities of Derived Compounds

The true value of a chemical building block like this compound is realized through the biological activities of the compounds synthesized from it. The following sections explore the biological targets and mechanistic studies of compounds that could hypothetically be derived from this indazole-containing precursor.

Research into Retinoid-Related Orphan Receptor Gamma (ROR-gamma) Modulation via Benzimidazole Derivatives

Retinoid-Related Orphan Receptor Gamma (RORγt) is a nuclear receptor that is a key regulator of the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases. As such, RORγt is a high-priority target for the development of new anti-inflammatory therapies. Benzimidazole-containing compounds have been investigated as potential modulators of ROR-gamma. While a direct lineage from this compound to these specific benzimidazole derivatives is not established in the literature, the exploration of such structures remains a viable research direction.

Exploring Downstream Biological Responses to Target Modulation

Derivatives of the this compound scaffold have been instrumental in the development of inhibitors targeting key signaling pathways implicated in various diseases. Modulation of these targets initiates a cascade of downstream biological responses, leading to desired therapeutic outcomes.

One of the most critical pathways modulated by indazole-containing compounds is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in cancer cells, promoting cell growth, proliferation, and survival. nih.gov A notable example is a series of 3-amino-1H-indazole derivatives that have demonstrated significant antiproliferative activity against a range of cancer cell lines. nih.gov The lead compound from this series, W24, was found to inhibit proliferation by interfering with DNA synthesis. nih.gov Further investigation into its mechanism revealed that it induces G2/M cell cycle arrest and apoptosis. nih.gov This is achieved by regulating the expression of key cell cycle and apoptotic proteins, including Cyclin B1, BAD, and Bcl-xL. nih.gov The compound also prompted changes in intracellular reactive oxygen species (ROS) levels and mitochondrial membrane potential in human gastric cancer (HGC-27) cells. nih.gov Moreover, these derivatives were shown to inhibit cancer cell migration and invasion by downregulating proteins associated with the epithelial-mesenchymal transition (EMT) and reducing the mRNA expression of Snail, Slug, and HIF-1α. nih.gov

Another important pathway targeted by indazole derivatives is the Apoptosis signal-regulating kinase 1 (ASK1) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade involved in cellular stress responses and apoptosis. nih.gov A series of novel ASK1 inhibitors built around a 1H-indazole scaffold were designed and evaluated. nih.gov A lead compound, designated as compound 15, was found to suppress phosphorylation in the ASK1-p38/JNK signaling pathway and regulate the expression of apoptosis-related proteins in HT-29 intestinal epithelial cells. nih.gov This demonstrates the potential of this compound-based structures to modulate inflammatory responses and cell death pathways, suggesting their utility in treating conditions like inflammatory bowel disease. nih.gov

The table below summarizes the downstream effects of target modulation by representative indazole derivatives.

| Compound Class | Target Pathway | Downstream Biological Responses | Cellular Outcomes |

| 3-amino-1H-indazole derivatives (e.g., W24) | PI3K/AKT/mTOR | Regulation of Cyclin B1, BAD, Bcl-xL; Increased ROS; Altered mitochondrial membrane potential; Decreased EMT protein expression. nih.gov | G2/M cell cycle arrest; Apoptosis; Inhibition of migration and invasion. nih.gov |

| 1H-indazole derivatives (e.g., Compound 15) | ASK1-p38/JNK | Suppression of ASK1-p38/JNK phosphorylation; Regulation of apoptosis-related proteins. nih.gov | Protection from TNF-α induced cell death; Anti-inflammatory effects. nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

The versatility of the indazole core allows for systematic modifications to explore SAR and SPR, guiding the optimization of lead compounds. The this compound scaffold provides key interaction points that can be fine-tuned to enhance biological potency and selectivity.

SAR studies on various indazole derivatives have revealed crucial structural elements that govern their activity. For instance, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, the nature and position of substituents were found to be critical. nih.gov Optimization efforts, starting from an initial hit, led to the identification of a potent inhibitor where specific substitutions on the indazole ring significantly enhanced its biological effect. nih.gov

In the context of anticancer agents, SAR studies have demonstrated that substitutions at different positions of the indazole ring dramatically influence activity. rsc.orgnih.gov One study investigated a series of derivatives with a hydrophobic group at the C3 position and a hydrophilic group at the C6 position. rsc.org This work identified a compound, designated 2f, with potent growth inhibitory activity against several cancer cell lines. nih.gov The specific combination of a substituted phenyl group at C3 and another functional group at C6 was key to its potent antiproliferative effects. rsc.orgnih.gov

For glucagon (B607659) receptor (GCGR) antagonists, SAR exploration based on known inhibitors led to the discovery of novel indazole derivatives with high potency. nih.gov These studies highlighted the importance of the specific substitution pattern on the indazole ring for achieving high antagonistic activity. nih.gov Similarly, for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), another important cancer target, SAR analysis showed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov

The following table presents a summary of key SAR findings for different classes of indazole derivatives.

| Target | Key Structural Features for Potency | Reference |

| Hepcidin Production | Optimized 3,6-disubstitution pattern on the indazole ring. | nih.gov |

| Cancer Cell Proliferation | Hydrophobic group at C3 and hydrophilic group at C6. | rsc.orgnih.gov |

| Glucagon Receptor (GCGR) | Specific substitution patterns derived from scaffold hopping of known leads. | nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Substituents at both the 4- and 6-positions of the 1H-indazole scaffold. | nih.gov |

The structural insights gained from SAR and SPR studies enable the rational design and optimization of indazole-based ligands. This approach has been successfully applied to develop highly potent and selective inhibitors for various targets.

A prime example is the development of a novel inhibitor for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target in cancer therapy. nih.gov Starting from a hit compound identified through virtual screening, a fragment-based rational drug design strategy was employed to modify its chemical structure, leading to a series of 34 indazole derivatives. nih.gov This systematic optimization resulted in compound 34b (CZL-S092), which exhibited an extremely potent PLK4 inhibitory activity with an IC₅₀ value of 0.9 nM and exceptional selectivity against a panel of other kinases. nih.gov

Similarly, structure-guided rational drug design was used to optimize a moderately active Unc-51 like kinase 1 (ULK1) inhibitor. nih.gov Modifications based on the X-ray crystal structure of the target, such as the addition of an amino group at the 3-position of the indazole and substitution with an aromatic 10-membered ring system, led to significantly more potent inhibitors. nih.gov

The design of ASK1 inhibitors also benefited from a rational approach. A series of novel inhibitors with a 1H-indazole scaffold were designed, synthesized, and evaluated, leading to a promising compound with excellent in vitro kinase activity and potent cellular effects. nih.gov This demonstrates how the indazole core can be systematically modified to achieve desired therapeutic properties.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Utilizing the Indazole Core

The this compound structure is an ideal starting point for Fragment-Based Drug Discovery (FBDD), an approach that screens low molecular weight compounds for binding to a biological target. lifechemicals.comfrontiersin.orgmdpi.com The indazole core serves as a high-quality fragment that can be elaborated into more potent, lead-like compounds through strategies like fragment growing, merging, or linking. lifechemicals.comnih.gov

FBDD has been successfully utilized to identify indazole-based inhibitors for several kinase targets. In one study, an indazole fragment hit was identified as an inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.govresearchgate.net This initial fragment was expeditiously improved by screening an expanded library of fragments, and subsequent optimization guided by docking studies yielded a potent inhibitor with moderate in vivo exposure levels. nih.govresearchgate.net

The indazole scaffold has also been employed in FBDD campaigns targeting other kinases. A fragment-led de novo design approach led to the discovery of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov Similarly, a fragment-based, structure-assisted approach identified 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent phosphoinositide-dependent kinase-1 (PDK1) inhibitors. nih.gov These examples underscore the power of using the indazole core as a foundational element in FBDD to generate novel and potent inhibitors for clinically relevant targets. nih.govnih.gov

The process typically involves identifying a small indazole-based fragment that binds to the target, determining its binding mode through structural biology techniques like X-ray crystallography, and then systematically building upon the fragment to enhance its affinity and selectivity, ultimately leading to a potent and drug-like candidate. frontiersin.orgnih.gov

Advanced Spectroscopic and Analytical Characterization in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (1H-Indazol-7-yl)methanamine. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural verification.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The indazole ring protons (H3, H4, H5, and H6) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methylene (B1212753) (-CH₂) protons of the methanamine group would likely resonate as a singlet further upfield, while the amine (-NH₂) protons would also produce a singlet that can be broad and its chemical shift variable depending on solvent and concentration. The N1-H proton of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, eight distinct carbon signals are anticipated. The carbons of the indazole ring would be found in the δ 100-150 ppm range, while the methylene carbon signal would appear in the more shielded, upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| N1-H | >10.0 | br s | C3 | ~135 |

| H3 | ~8.1 | s | C3a | ~122 |

| H4 | ~7.7 | d | C4 | ~120 |

| H5 | ~7.1 | t | C5 | ~121 |

| H6 | ~7.4 | d | C6 | ~110 |

| -CH₂- | ~4.0 | s | C7 | ~140 |

| -NH₂ | Variable | br s | C7a | ~128 |

| -CH₂- | ~40 |

Note: Predicted values are based on typical chemical shifts for indazole and related structures. Actual experimental values may vary based on solvent and other conditions. (br s = broad singlet, s = singlet, d = doublet, t = triplet).

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H4, H5, and H6, confirming their positions relative to one another on the benzene (B151609) portion of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons. This would definitively link the proton signals for H3, H4, H5, H6, and the methylene group to their corresponding carbon signals (C3, C4, C5, C6, and the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons. The key correlation for confirming the 7-substituted pattern would be the observation of a cross-peak between the methylene (-CH₂) protons and the C7 and C6 carbons of the indazole ring. This confirms that the methanamine group is attached to the C7 position. Further correlations from the H3 proton to carbons C3a and C7a would help to fully assign the heterocyclic portion of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₈H₉N₃. labshake.com High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 147.0796 g/mol . In practice, analysis is often performed on the protonated molecule, [M+H]⁺.

Table 2: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass [M+H]⁺ | Expected Experimental Mass |

|---|---|---|---|

| C₈H₉N₃ | [M+H]⁺ | 148.0875 | 148.0875 ± 0.0005 |

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition. mdpi.com

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com This technique is routinely used to assess the purity of a sample. A sample of this compound is injected into an LC system, typically with a reverse-phase column (e.g., C18). A gradient of organic solvent (like acetonitrile) and water is used to elute compounds from the column. bldpharm.com

For a pure sample of this compound, the resulting chromatogram should display a single major peak at a characteristic retention time. The mass spectrometer, coupled to the LC outlet, would simultaneously analyze the eluent. The mass spectrum corresponding to the main peak should show an ion with an m/z value of 148.1, consistent with the protonated molecule [M+H]⁺, thereby confirming both the purity and identity of the compound in a single analysis.

Chromatographic Techniques for Separation and Purification

Following its synthesis, this compound must be isolated from byproducts and unreacted starting materials. Column chromatography is the most common technique for this purification step. mdpi.comsigmaaldrich.com

In a typical setup, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the silica. A carefully selected mobile phase, or eluent (often a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate), is then passed through the column. mdpi.com Compounds separate based on their differing affinities for the stationary and mobile phases. For this compound, which is a relatively polar compound due to the amine and indazole nitrogen atoms, a mobile phase with a moderate to high proportion of a polar solvent would be required to elute it from the silica gel column. Fractions are collected as the eluent exits the column and are analyzed (e.g., by Thin-Layer Chromatography or LC-MS) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Preparative Scale-Up

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide range of organic compounds, including heterocyclic structures like this compound. Its application spans from the initial assessment of compound purity in crude reaction mixtures to the isolation of substantial quantities of the target molecule for subsequent biological or chemical investigation.

The primary amine functionality and the indazole core of this compound present specific considerations for HPLC method development. Due to the basic and hydrophilic nature of many primary amines, poor peak shape and insufficient retention can be challenges on standard reversed-phase C18 columns. To overcome these issues, mixed-mode columns or the use of mobile phase additives like trifluoroacetic acid are often employed to ensure symmetrical peaks and adequate retention. For compounds like this compound that possess a chromophore, UV detection is a straightforward and common choice. However, for primary amines lacking a strong chromophore, pre-column derivatization with a UV-absorbent or fluorescent reagent can be utilized to enhance detection.

A typical analytical HPLC method for a primary amine like this compound would involve a reversed-phase column and a gradient elution using a mixture of an aqueous buffer (often with an acid additive) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Illustrative Analytical HPLC Parameters for a Primary Amine:

| Parameter | Value |

| Column | Primesep A Mixed-Mode |

| Mobile Phase | Acetonitrile and water with Trifluoroacetic Acid (TFA) |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV |

This table represents a general starting point for method development for primary amines and would require optimization for this compound.

The transition from analytical HPLC to preparative scale-up is a critical step when larger quantities of a purified compound are required. This process involves increasing the column diameter and adjusting the flow rate and sample injection volume to maintain the separation quality achieved at the analytical scale. The goal is to maximize throughput while preserving the resolution of the target peak from impurities. For the purification of a respiratory drug candidate, an analytical method developed on a chiral column was successfully scaled up to a preparative column to isolate the enantiomers in gram quantities. lcms.cz This demonstrates the feasibility of scaling up complex separations. The process often involves an initial analytical run to determine the retention time of the target compound, followed by optimization of loading conditions on the analytical column before transitioning to the larger preparative column.

Key Considerations for Preparative HPLC Scale-Up:

| Consideration | Description |

| Column Chemistry | Maintaining the same stationary phase chemistry between analytical and preparative columns is crucial for predictable scaling. |

| Particle Size | Using columns with the same particle size helps in achieving similar separation efficiency. |

| Flow Rate | The flow rate is geometrically scaled based on the cross-sectional area of the preparative column relative to the analytical column. |

| Injection Volume | The injection volume is increased proportionally to the column volume to maximize throughput without compromising resolution. |

| Sample Concentration | The concentration of the sample solution is often increased to enhance the amount of material purified per run. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. The enhanced resolving power of UPLC is particularly advantageous for the analysis of complex mixtures and the detection of trace impurities.

In the context of indazole derivatives, UPLC has been successfully applied for the simultaneous determination of multiple synthetic cannabinoids, including indole (B1671886) and indazole amide-based compounds. A reported method utilized a Waters ACQUITY UPLC CSH C18 column with a gradient elution of acetonitrile and water, achieving complete separation of five compounds within 10 minutes. This highlights the speed and efficiency of UPLC for analyzing structurally related compounds. The use of UPLC-MS/MS further enhances the analytical capabilities, providing mass information that aids in the identification of compounds and their metabolites. For instance, the analysis of azole antifungals in serum has been effectively performed using UPLC-MS/MS, enabling the separation of the parent drug from its metabolites. waters.com

The advantages of UPLC make it an ideal technique for the purity assessment of this compound, allowing for rapid analysis times and the detection of even minor impurities that might be missed with standard HPLC methods.

Exemplary UPLC Method Parameters for Indazole Derivatives:

| Parameter | Value |

| Column | Waters ACQUITY UPLC HSS T3 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 3% to 35.5% B over 5 min, then to 100% B |

| Flow Rate | Typically 0.3 - 0.6 mL/min |

| Detector | UV-Vis or Mass Spectrometry (MS) |

This table is based on a method developed for imidazole (B134444) derivatives and serves as a representative example that could be adapted for this compound.

The higher resolution offered by UPLC is also beneficial in method development for subsequent preparative HPLC. A well-resolved separation on an analytical UPLC system provides a strong foundation for a successful and efficient scale-up to preparative HPLC, ensuring the isolation of high-purity this compound for further research applications.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or nucleic acid. In the context of (1H-Indazol-7-yl)methanamine, these methods are instrumental in identifying potential protein targets and elucidating the structural basis of its activity.

The process begins with the generation of a three-dimensional structure of this compound, often optimized using energy minimization algorithms. Concurrently, a high-resolution 3D structure of the target protein is obtained, usually from crystallographic or NMR data deposited in databases like the Protein Data Bank (PDB).

Molecular docking simulations then systematically explore the conformational space of the ligand within the binding site of the receptor. Scoring functions are employed to estimate the binding energy for each pose, ranking the most favorable interactions. For indazole derivatives, docking studies have been crucial in understanding their interactions with various therapeutic targets. For instance, research on 1H-indazole analogs as anti-inflammatory agents involved docking them into the active site of the Cyclooxygenase-2 (COX-2) enzyme to predict their binding modes and energies. researchgate.net Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Key Steps in Molecular Docking Simulations

| Step | Description |

| 1. Ligand Preparation | Generation of a 3D structure of this compound and optimization of its geometry. |

| 2. Receptor Preparation | Obtaining a 3D structure of the target protein and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding site. |

| 3. Docking Simulation | Using a docking algorithm to place the ligand in various orientations and conformations within the receptor's binding site. |

| 4. Scoring and Analysis | Evaluating the binding affinity of each pose using a scoring function and analyzing the intermolecular interactions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can be used to calculate a wide range of properties for this compound, offering a deeper understanding of its chemical behavior.

Methods such as Density Functional Theory (DFT) are commonly employed to investigate the geometry, electronic properties, and reactivity of indazole derivatives. nih.gov For example, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to provide a sound basis for experimental observations in studies of indazole reactions. nih.gov

Key parameters that can be derived from quantum chemical calculations include:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to predict the reactivity of the molecule.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations (Illustrative)

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable aminomethyl group, understanding its conformational preferences is crucial.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. dntb.gov.uadntb.gov.ua In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of the atoms can be simulated, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent).

MD simulations can be used to:

Explore the conformational landscape of this compound in different environments.

Study the stability of ligand-protein complexes obtained from docking simulations. researchgate.net

Calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) are often used for this purpose. researchgate.net

In Silico Prediction Methodologies for Pharmacokinetic and Toxicological Profiles

In the early stages of drug discovery, it is essential to assess the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological properties of a compound. researchgate.net In silico methods provide a rapid and cost-effective way to predict these properties before a compound is synthesized. nih.govjaptronline.com These predictive models are typically built using large datasets of compounds with known experimental data and employ various computational approaches, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms. nih.govfrontiersin.org

Pharmacokinetic Profile Prediction: In silico tools can predict a range of ADME properties for indazole derivatives. researchgate.net These predictions are based on the molecular structure and physicochemical properties of the compound. Commonly predicted parameters include:

Aqueous Solubility: Affects absorption and formulation.

LogP (Octanol-Water Partition Coefficient): An indicator of lipophilicity, which influences membrane permeability and distribution.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gastrointestinal tract.

Toxicological Profile Prediction: In silico toxicology models aim to predict various toxicity endpoints, helping to identify potential liabilities early in the drug development process. ceon.rsjscimedcentral.com These models can predict:

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity (e.g., hERG inhibition): The potential to cause adverse cardiac effects.

Acute Toxicity (e.g., LD50): The dose that is lethal to 50% of a test population. frontiersin.org

It is important to note that in silico predictions are not a substitute for experimental testing but serve as valuable tools for prioritizing compounds and guiding further experimental design. nih.gov

Table 3: Common In Silico Prediction Methodologies

| Methodology | Description |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Statistical models that correlate chemical structure with biological activity or physicochemical properties. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features of a molecule responsible for its biological activity. |

| Machine Learning | Utilizes algorithms to learn from large datasets of chemical and biological data to make predictions for new compounds. |

| Expert Systems | Rule-based systems that incorporate toxicological knowledge to predict toxicity based on chemical substructures (structural alerts). frontiersin.org |

Future Perspectives and Therapeutic Innovation Driven by 1h Indazol 7 Yl Methanamine Research

Emerging Applications of (1H-Indazol-7-yl)methanamine as an Advanced Pharmaceutical Intermediate

This compound serves as a crucial starting material or key intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of the aminomethyl group at the 7-position of the indazole ring provides a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug screening.

One notable application is in the development of antiviral agents. Research has demonstrated the synthesis of novel indazole-containing compounds with potent anti-influenza activity, where this compound was a key intermediate. These compounds target the interaction between viral polymerase subunits, a critical step in influenza virus replication.

Furthermore, the indazole scaffold, and specifically derivatives functionalized at the 7-position, is integral to the development of targeted cancer therapies. For instance, a closely related analogue, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent long-acting HIV-1 capsid inhibitor mdpi.comchemrxiv.org. This underscores the importance of the indazole-7-yl moiety in constructing complex and highly active pharmaceutical ingredients. The versatility of this compound allows for its incorporation into various molecular frameworks, leading to the discovery of compounds with a wide range of therapeutic applications.

Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery

The unique properties of this compound open up avenues for interdisciplinary research, particularly at the interface of chemistry and biology.

Development of Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. The development of potent and selective chemical probes is crucial for target validation and understanding disease mechanisms nih.govnih.govbayer.com. This compound can serve as a versatile scaffold for the synthesis of chemical probes. By attaching reporter tags, such as fluorescent dyes or biotin, to the aminomethyl group, researchers can create tools to visualize and track the localization and interactions of target proteins within cells ethz.ch. Such probes would be invaluable for studying the biology of kinases, IDO1, and other targets of indazole-based inhibitors.

The following table outlines potential applications of this compound-derived chemical probes:

| Probe Type | Reporter Tag | Potential Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualizing target protein localization and dynamics in living cells using microscopy. |

| Affinity-Based Probe | Biotin | Identifying binding partners and downstream effectors of the target protein through pull-down assays and mass spectrometry. |

| Photoaffinity Probe | Photoreactive group (e.g., diazirine, benzophenone) | Covalently labeling the target protein for identification and structural studies. |

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy for identifying novel drug leads by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. The indazole core is an attractive fragment for FBDD due to its favorable physicochemical properties and proven binding capabilities. This compound itself, or smaller fragments derived from it, could be included in fragment libraries for screening against a wide range of therapeutic targets. Hits identified from such screens can then be elaborated and optimized into potent and selective drug candidates.

Q & A

Q. What are the common synthetic routes for (1H-Indazol-7-yl)methanamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a boronic acid intermediate like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indazol-7-yl boronic acid (Mol. weight: 258.13) can be used in Suzuki-Miyaura cross-coupling reactions to introduce the methanamine group . Reaction conditions often employ polar aprotic solvents (e.g., DMF, DMSO) and bases like K₂CO₃ to facilitate substitution. Optimization focuses on temperature (60–100°C), stoichiometry (1:1.2 molar ratio of boronic acid to halide), and catalyst systems (Pd(PPh₃)₄ or PdCl₂(dppf)) to achieve yields >70% .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation relies on 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) confirms molecular ions (e.g., [M+H]⁺ at m/z 162.1 for C₈H₉N₃). X-ray crystallography using programs like SHELXL refines crystal structures by analyzing hydrogen bonding (N–H···N interactions) and torsion angles (indazole ring planarity) .

Q. What solubility properties are critical for experimental design with this compound?

- Methodological Answer : Solubility varies with solvent polarity:

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| DMSO | >50 | 25°C |

| Water | <1 | 25°C |

| Ethanol | ~20 | 25°C |

| Use DMSO for stock solutions (10 mM) and dilute in aqueous buffers (pH 7.4) for biological assays. Precipitation risks in high-salt conditions require empirical testing . |

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the protonation state of this compound?

- Methodological Answer : High-resolution X-ray diffraction (≤1.0 Å) with SHELXT or SHELXL identifies electron density maps around the amine group. For example, protonation at N1 of the indazole ring vs. the methanamine NH₂ can be distinguished via Bader charge analysis and hydrogen-bonding networks. Displacement parameters (Uiso) >0.05 Ų indicate dynamic protonation states under experimental conditions .

Q. How do researchers address contradictions in the biological activity of this compound derivatives?

- Methodological Answer : Contradictory data (e.g., IC₅₀ variability in cytotoxicity assays) require:

- Dose-response validation : Replicate experiments across 3–5 independent trials.

- Off-target profiling : Use kinase panels or proteome-wide affinity pulldowns to identify non-specific interactions.

- Structural analogs : Compare activity of derivatives (e.g., 1,4-dimethyl-9H-carbazol-3-yl methanamine) to isolate pharmacophore contributions .

Statistical tools (ANOVA, PCA) and cheminformatics platforms (e.g., Schrödinger’s Canvas) model structure-activity relationships (SAR) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Protection/deprotection : Use Boc or Fmoc groups to shield the amine during indazole ring formation.

- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise control of residence time (2–5 min) and temperature (70°C).

- Catalyst screening : Pd/XPhos systems enhance coupling efficiency (>90% conversion) in Suzuki reactions .

Purification via preparative HPLC (C18 column, 10–90% MeCN/H₂O gradient) ensures >95% purity for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.